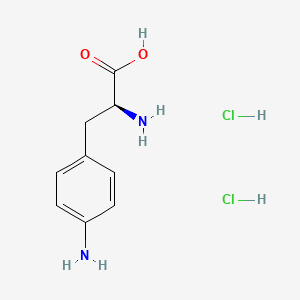

4-Amino-L-phenylalanine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-L-phenylalanine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications. This compound is particularly valuable in the fields of drug development, enzymatic studies, and peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-L-phenylalanine dihydrochloride typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by nitration and reduction steps. The protected phenylalanine undergoes nitration to introduce a nitro group at the para position of the benzene ring. This nitro group is then reduced to an amino group, resulting in 4-Amino-L-phenylalanine. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-L-phenylalanine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of 4-Amino-L-phenylalanine, such as nitroso, nitro, and substituted amino derivatives .

Applications De Recherche Scientifique

4-Amino-L-phenylalanine dihydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of various biochemical products and as a precursor in the synthesis of other compounds

Mécanisme D'action

The mechanism of action of 4-Amino-L-phenylalanine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its incorporation into peptides and proteins, influencing their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitro-L-phenylalanine: A nitro derivative of phenylalanine.

3-Amino-L-tyrosine: An amino derivative of tyrosine.

Uniqueness

4-Amino-L-phenylalanine dihydrochloride is unique due to its specific amino substitution at the para position of the benzene ring, which imparts distinct chemical and biological properties. This substitution allows it to participate in unique reactions and interactions compared to other phenylalanine derivatives .

Activité Biologique

4-Amino-L-phenylalanine dihydrochloride (4-APLA) is a derivative of the amino acid L-phenylalanine, characterized by an amino group at the para position of the phenyl ring. This compound has garnered attention for its potential biological activities and applications in various biochemical contexts.

- Chemical Formula : C₉H₁₂N₂O₂·2HCl

- Molecular Weight : Approximately 180.207 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its dihydrochloride form, making it suitable for biochemical applications.

Biological Activities

4-APLA exhibits several notable biological activities, which can be categorized as follows:

1. Neuroprotective Effects

Research indicates that 4-APLA may play a role in neuroprotection. Its structural similarity to L-phenylalanine allows it to interact with neurotransmitter systems, potentially influencing cognitive function and neurodegenerative processes. Studies have explored its effects on neurotransmitter release and neuronal health, suggesting possible therapeutic implications for conditions like phenylketonuria (PKU) where phenylalanine metabolism is disrupted .

2. Impact on Food Intake and Metabolism

4-APLA has been shown to affect food intake and glucose metabolism. In rodent models, administration of L-phenylalanine (and by extension, its derivatives like 4-APLA) resulted in reduced food intake and improved glucose tolerance. This effect is mediated through the stimulation of gut hormones such as GLP-1 and PYY, which play critical roles in appetite regulation .

3. Self-Assembly and Amyloid Formation

Studies have demonstrated that L-phenylalanine can self-assemble into amyloid fibrils under certain conditions, which is relevant to understanding protein aggregation diseases such as Alzheimer's and PKU. The self-assembly behavior is influenced by hydrophobic interactions, and modifications like those seen in 4-APLA may alter these properties, potentially reducing toxicity associated with amyloid formation .

Table 1: Summary of Biological Activities of this compound

Case Study: Phenylketonuria (PKU)

In patients with PKU, the metabolism of phenylalanine is impaired, leading to elevated blood levels of this amino acid. Treatments involving sapropterin dihydrochloride (a synthetic form of tetrahydrobiopterin) have shown efficacy in increasing phenylalanine tolerance in responsive patients. The administration of compounds like 4-APLA could provide additional therapeutic avenues by modulating metabolic pathways related to phenylalanine metabolism .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVGCGPZWTJOQ-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.